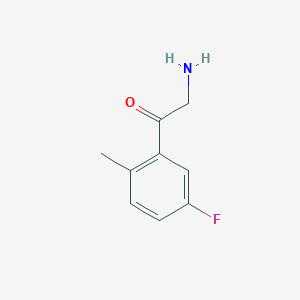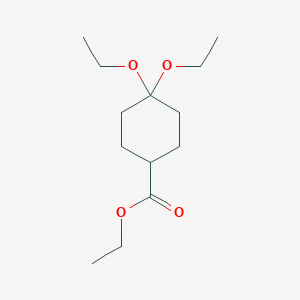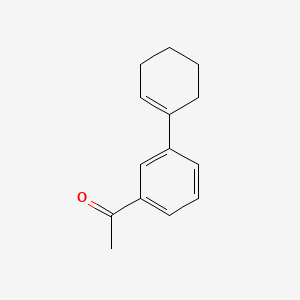![molecular formula C9H8F2O2 B6334701 2-(2,3-Difluorophenyl)[1,3]dioxolane CAS No. 773101-60-3](/img/structure/B6334701.png)
2-(2,3-Difluorophenyl)[1,3]dioxolane
説明
2-(2,3-Difluorophenyl)[1,3]dioxolane is an organofluorine compound . It is used as an organic reagent .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8F2O2/c10-7-3-1-2-6 (8 (7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The molecular weight of this compound is 186.16 . It is a liquid at room temperature .科学的研究の応用
Protection of Carbonyl Compounds
- 1,3-dioxolanes, like 2-(2,3-Difluorophenyl)[1,3]dioxolane, are used in the protection of ketones and aldehydes. For instance, 4-trimethylsilylmethyl-1,3-dioxolanes have been synthesized from unhindered ketones and aldehydes, offering a method for reversible protection of carbonyl compounds (Lillie & Avery, 1994).
Synthesis of Functionalized Compounds
- Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes and their use in synthesizing new ortho-functionalized acetophenone derivatives has been explored. This process involves treating the lithiated species with various electrophiles to produce these derivatives (Lukács, Porcs-Makkay, & Simig, 2003).
Polymerization Studies
- 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane has been polymerized using radical and cationic routes, with a proposed mechanism based on the analysis of resulting polymers. This highlights the potential of 1,3-dioxolanes in polymer chemistry (Morariu & Simionescu, 1994).
Enhanced Dielectric and Optical Properties
- 1,3-Dioxolane-terminated liquid crystals, prepared via multi-step reactions, show increased dielectric anisotropy and birefringence. This suggests applications in liquid crystal technology and materials science (Chen et al., 2015).
Renewable Energy Applications
- 2,3-Butanediol has been dehydrated to a mixture of dioxolanes like 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which exhibit properties comparable to high octane gasoline. This points to potential applications in sustainable energy and fuel additives (Harvey, Merriman, & Quintana, 2016).
Applications in Heterocyclic Chemistry
- The syntheses and reactions of five-membered heterocyclic ring systems containing 1,3-dioxolanes have been studied, indicating their importance in the development of novel pharmaceuticals and chemicals (Aitken, 1990).
Advanced Material Development
- Perfluorinated monomers and precursors, including perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane, have been characterized using NMR techniques, highlighting their potential in material science and engineering (Zhang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-(2,3-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVGDAFFWPCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)




